
copper(1+);1-ethynyl-4-ethynylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper(1+);1-ethynyl-4-ethynylbenzene is an organometallic compound that features a copper ion coordinated to a benzene ring substituted with ethynyl groups at the 1 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of copper(1+);1-ethynyl-4-ethynylbenzene typically involves the homocoupling reaction of 1-ethynyl-4-ethynylbenzene in the presence of a copper(I) catalyst. The reaction is carried out under an inert atmosphere, often using copper(I) chloride as the catalyst and air as the oxidant . The reaction conditions include maintaining a controlled temperature and ensuring the absence of moisture to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Copper(1+);1-ethynyl-4-ethynylbenzene undergoes various types of chemical reactions, including:
Oxidation: The copper(I) ion can be oxidized to copper(II) under certain conditions.
Reduction: The compound can participate in reduction reactions where the copper(I) ion is reduced to metallic copper.
Substitution: The ethynyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the ethynyl groups under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) complexes, while substitution reactions can produce a variety of substituted benzene derivatives .
Wissenschaftliche Forschungsanwendungen
Copper(1+);1-ethynyl-4-ethynylbenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organometallic compounds and polymers.
Biology: The compound’s ability to coordinate with biomolecules makes it a potential candidate for studying metal-protein interactions.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Wirkmechanismus
The mechanism by which copper(1+);1-ethynyl-4-ethynylbenzene exerts its effects involves the coordination of the copper ion with the ethynyl-substituted benzene ring. This coordination can influence the electronic properties of the compound, making it reactive towards various chemical species. The molecular targets and pathways involved depend on the specific application, such as catalysis or interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Ethyl-4-ethynylbenzene: A similar compound without the copper ion, used in similar synthetic applications.
1-Bromo-4-ethynylbenzene: Another related compound, often used as an intermediate in organic synthesis.
1-Chloro-4-ethynylbenzene: Similar to 1-bromo-4-ethynylbenzene, but with a chlorine substituent.
Uniqueness
Copper(1+);1-ethynyl-4-ethynylbenzene is unique due to the presence of the copper ion, which imparts distinct electronic and catalytic properties. This makes it particularly useful in applications requiring metal coordination, such as catalysis and materials science.
Eigenschaften
CAS-Nummer |
65792-84-9 |
|---|---|
Molekularformel |
C10H5Cu |
Molekulargewicht |
188.69 g/mol |
IUPAC-Name |
copper(1+);1-ethynyl-4-ethynylbenzene |
InChI |
InChI=1S/C10H5.Cu/c1-3-9-5-7-10(4-2)8-6-9;/h1,5-8H;/q-1;+1 |
InChI-Schlüssel |
DNZOYOSDSDFYEK-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC=C(C=C1)C#[C-].[Cu+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


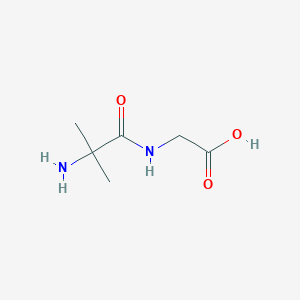
![(Z)-7-[(1R)-3alpha,5alpha-Dihydroxy-2beta-[(E)-2-[2-[(4-fluorophenoxy)methyl]-1,3-dioxolan-2-yl]ethenyl]cyclopentan-1alpha-yl]-5-heptenoic acid methyl ester](/img/structure/B14468852.png)
![2-[2-(Prop-2-en-1-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14468864.png)
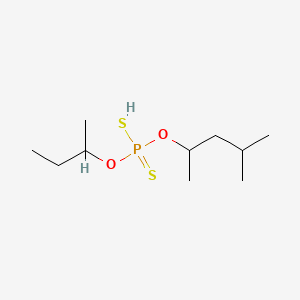
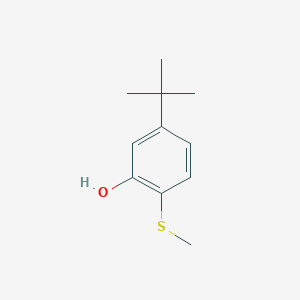

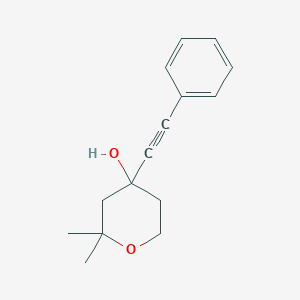

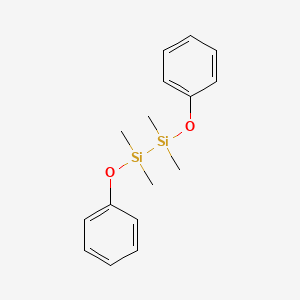

![5-[4-(1-Benzofuran-2-yl)phenyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B14468904.png)
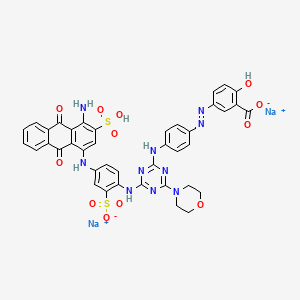
![4-[(2-Hydroxy-4-methylphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14468917.png)

